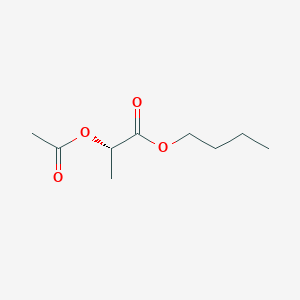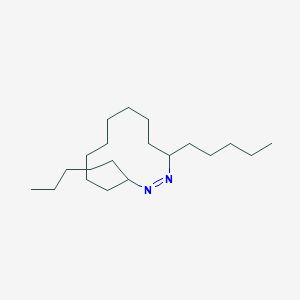
2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it a subject of study for various applications, including its potential use in organic electronics and as a ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form the benzimidazole core. This is followed by the introduction of the diphenylpyridinyl groups through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, organolithium compounds, inert atmosphere, low to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction could lead to partially or fully hydrogenated products
Wissenschaftliche Forschungsanwendungen
2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Wirkmechanismus
The mechanism of action of 2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole varies depending on its application:
In Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes. The nitrogen atoms in the pyridine and benzimidazole rings play a crucial role in binding to the metal centers.
In Biological Systems: The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,6-Diphenylpyridin-2-yl)-1H-benzimidazole: Lacks the additional pyridin-2-yl group, resulting in different chemical and physical properties.
1-(pyridin-2-yl)-1H-benzimidazole: A simpler structure with fewer aromatic rings, leading to different reactivity and applications.
Uniqueness
2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole is unique due to its combination of multiple aromatic rings and nitrogen atoms, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific coordination chemistry and electronic characteristics.
Eigenschaften
CAS-Nummer |
88047-41-0 |
|---|---|
Molekularformel |
C29H20N4 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-(4,6-diphenylpyridin-2-yl)-1-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C29H20N4/c1-3-11-21(12-4-1)23-19-25(22-13-5-2-6-14-22)31-26(20-23)29-32-24-15-7-8-16-27(24)33(29)28-17-9-10-18-30-28/h1-20H |
InChI-Schlüssel |
CANZPXFLMYJNFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC4=CC=CC=C4N3C5=CC=CC=N5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14388406.png)

![2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate](/img/structure/B14388409.png)

![Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14388418.png)

![{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid](/img/structure/B14388430.png)
![7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14388431.png)

![3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14388464.png)




